molecular formula C22H21N3O3 B2561155 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-20-4

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2561155
CAS No.: 883961-20-4
M. Wt: 375.428
InChI Key: AUBBFODMTMLDFY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core substituted with a 4-methoxyphenyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method involves the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones with various substitutions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve the use of trityl chloride as a catalyst in a multi-component cyclization reaction. This method is advantageous due to its high yield, short reaction times, and compliance with green chemistry protocols .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can yield different substituted derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include various substituted pyrimido[4,5-b]quinolines, which can have different functional groups depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cell proliferation, contributing to its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-b]quinolines, such as:

  • 2-(4-chlorophenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
  • 2-(4-methylphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Uniqueness

What sets 2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione apart is its methoxy group, which enhances its solubility and bioavailability. This makes it a more effective candidate for medicinal applications compared to its analogs .

Properties

IUPAC Name

2-(4-methoxyphenyl)-10-methyl-3-propylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-13-25-20(14-9-11-15(28-3)12-10-14)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)2/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBFODMTMLDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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